N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS.ClH/c1-21-9-8-15-16(11-21)23-18(19-15)20-17(22)14-7-6-12-4-2-3-5-13(12)10-14;/h2-7,10H,8-9,11H2,1H3,(H,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSWQUXHCRLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride” are currently unknown. This compound is a research chemical and more studies are needed to identify its specific targets and their roles.
Mode of Action
As a research chemical, it’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of diamide derivatives, which are known to be antithrombotics. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in blood clotting processes.
Molecular Mechanism
It is known to be used in the synthesis of diamide derivatives, which are antithrombotics This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to blood clotting
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₁₃H₁₅ClN₂OS
- Molecular Weight : 272.79 g/mol
- CAS Number : 720720-96-7
The compound features a tetrahydrothiazolo-pyridine moiety which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit potent antimicrobial effects. For instance, compounds similar to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) in the low micromolar range (0.21 μM) . This suggests a promising avenue for the development of new antimicrobial agents.
Cytotoxicity and Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxicity against human cancer cell lines such as A2780 and MSTO-211H. The most active derivatives induced cell cycle arrest and apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) production .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3g | HaCat | 0.21 | Inhibition of cell proliferation |
| 3c | A2780 | <20 | Induction of apoptosis |
| 3f | MSTO-211H | <10 | ROS production and mitochondrial depolarization |
The mechanism by which N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide exerts its biological effects involves:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in treated cells.
- Mitochondrial Dysfunction : Causing mitochondrial membrane depolarization.
- Increased ROS Production : Leading to oxidative stress within cells .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Thiazolo[5,4-c]pyridine Derivatives :
- Anticancer Properties Investigation :
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride exhibits significant biological activities which can be categorized as follows:
- Antithrombotic Properties : The compound has shown potential in inhibiting coagulation factors relevant to thrombus-related diseases. This makes it a candidate for therapeutic applications in preventing thrombosis .
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in cancer progression. This suggests its potential use in anticancer therapies .
Case Studies and Research Findings
- Antithrombotic Research : A study highlighted the compound's effectiveness in inhibiting activated coagulation factor X (FXa), demonstrating its potential as a therapeutic agent for thrombus-related conditions .
- Cancer Therapy Exploration : Research has focused on the compound's ability to modulate enzyme activity related to cancer cell proliferation. The inhibition of these enzymes could lead to reduced tumor growth .
- Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, emphasizing its safety profile and efficacy in clinical settings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Impact: The 5-methyl group in the target compound balances steric effects and metabolic stability, whereas 5-benzyl () or 5-ethyl () substituents may alter receptor binding or solubility. The 2-naphthamide group in the target compound provides a planar aromatic system for π-π stacking in FXa’s active site. In contrast, 4-tert-butylbenzamide () introduces steric bulk, which may hinder binding , while 3-methoxy-2-naphthamide () adds electron-donating properties that could modulate electronic interactions .
Functional Group Role :
- Replacement of the amide group with a carboxylic acid () converts the compound into a precursor for further derivatization, limiting direct pharmacological activity but enabling scaffold diversification .
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Purification Method |
|---|---|---|---|---|
| Amidation | DCC/DMAP, 2-naphthamide | CHCl | Reflux (40–50°C) | Column chromatography |
| Salt Formation | HCl (gas) in ether | EtO | 0–5°C | Filtration |
What is the primary mechanism of action of this compound, and what are its reported inhibitory activities?
(Basic)
Answer:
The compound acts as a direct inhibitor of activated coagulation factor X (FXa), a critical target in anticoagulant therapy. Its thiazolo-pyridine scaffold binds to the FXa active site, disrupting thrombin generation. Reported IC values range from 0.5–2.0 µM in enzymatic assays using chromogenic substrates (e.g., S-2222) .
Methodological Note : To validate FXa inhibition:
- Use purified human FXa in buffer (pH 7.4, 25°C).
- Measure residual activity via spectrophotometry at 405 nm after substrate cleavage .
How can researchers optimize synthetic yield when scaling up production?
(Advanced)
Answer:
Optimization strategies include:
- Solvent Selection : Replace dichloromethane with acetonitrile for improved solubility of intermediates .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) to reduce side reactions. HATU increases amidation efficiency by 15–20% .
- Temperature Control : Gradual heating during reflux (40°C → 60°C) minimizes decomposition.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing batch variability .
Q. Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DCC/DMAP | 65–70 | 90–92 | Urea derivatives |
| HATU/HOAt | 80–85 | 95–97 | Minimal |
How should discrepancies in reported IC50_{50}50 values across studies be resolved?
(Advanced)
Answer:
Discrepancies often arise from assay conditions or compound purity. To resolve:
Assay Validation :
- Compare results using standardized substrates (e.g., S-2222 vs. S-2765) and enzyme sources (recombinant vs. plasma-derived FXa) .
- Control for ionic strength (e.g., 150 mM NaCl), which affects FXa inhibition kinetics.
Purity Analysis :
- Re-examine batches with conflicting data via LC-MS to detect impurities (e.g., hydrolyzed amide derivatives) that may interfere with activity .
Statistical Reconciliation :
- Apply multivariate analysis to correlate IC with variables like pH, temperature, and enzyme lot.
What advanced techniques are recommended for studying the compound’s stability under physiological conditions?
(Advanced)
Answer:
- Forced Degradation Studies :
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS/MS to identify breakdown products .
- Thermal Stability Analysis :
- Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions (observed melting point: 201°C) .
- Plasma Stability Assays :
How can researchers resolve complex NMR spectra arising from the compound’s heterocyclic structure?
(Advanced)
Answer:
The thiazolo-pyridine and naphthamide moieties create overlapping signals. Strategies include:
- 2D NMR Techniques :
- HSQC and HMBC to assign - correlations, particularly for the tetrahydrothiazolo ring protons (δ 2.5–3.5 ppm) .
- NOESY to confirm spatial proximity between the naphthamide aromatic protons and the pyridine ring.
- Solvent Optimization : Use DMSO-d instead of CDCl to improve signal resolution for amide protons .
What in vitro models are appropriate for evaluating the compound’s anticoagulant efficacy?
(Basic)
Answer:
Q. Table 3: In Vitro Efficacy Data
| Model | Concentration (µM) | Effect |
|---|---|---|
| PT assay | 1.0 | 1.5× prolongation |
| CAT (ETP) | 2.0 | 60% reduction |
How can computational methods aid in optimizing the compound’s pharmacokinetic profile?
(Advanced)
Answer:
- Molecular Dynamics (MD) Simulations :
- Predict binding free energy () to FXa using AMBER or GROMACS. Focus on improving hydrophobic interactions with the S4 pocket .
- ADMET Prediction :
- Use SwissADME to estimate solubility (LogS = -4.2) and permeability (Caco-2 > 5 × 10 cm/s). Modify substituents (e.g., methyl groups) to enhance bioavailability .
What strategies mitigate toxicity risks during preclinical development?
(Advanced)
Answer:
- Off-Target Screening :
- Metabolite Identification :
- Use hepatocyte incubation (human or rat) with LC-HRMS to detect reactive metabolites (e.g., epoxides) that may cause toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
